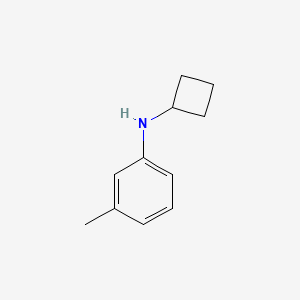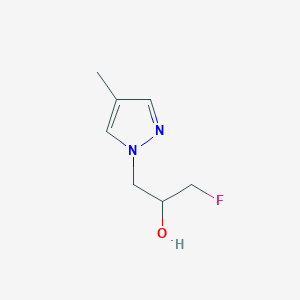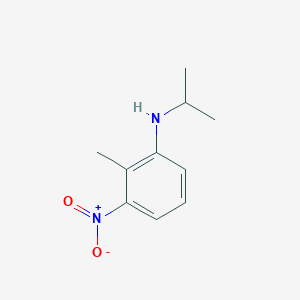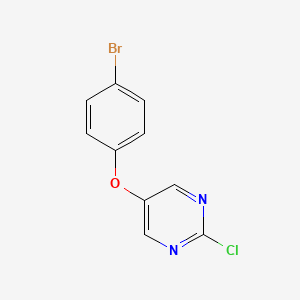amine](/img/structure/B13260412.png)
[1-(2-Methylphenyl)ethyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)ethylamine: is an organic compound with the molecular formula C12H19N . It is a derivative of phenethylamine, where the phenyl group is substituted with a methyl group at the ortho position and an isopropyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)ethylamine typically involves the alkylation of 2-methylphenylacetonitrile with isopropylamine. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. The reaction mixture is then heated to facilitate the formation of the desired amine .
Industrial Production Methods: In an industrial setting, the production of 1-(2-Methylphenyl)ethylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Methylphenyl)ethylamine can undergo oxidation reactions to form corresponding imines or nitriles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, alkoxides
Major Products Formed:
Oxidation: Imines, nitriles
Reduction: Secondary amines
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
Chemistry: In chemistry, 1-(2-Methylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development and biochemical research .
Medicine: In medicine, 1-(2-Methylphenyl)ethylamine is explored for its potential therapeutic effects.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties .
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)ethylamine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .
Comparison with Similar Compounds
Methiopropamine: Structurally related to methamphetamine, methiopropamine has a thiophene group instead of a phenyl group.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound has a pyrrolidine ring instead of the isopropyl group.
Uniqueness: 1-(2-Methylphenyl)ethylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the isopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C12H19N/c1-9(2)13-11(4)12-8-6-5-7-10(12)3/h5-9,11,13H,1-4H3 |
InChI Key |
URFYVFSOFRRDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1-Oxothiolan-1-ylidene)amino]-3-(trifluoromethyl)benzenesulfonyl chloride](/img/structure/B13260339.png)




![2-[5-(Difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13260357.png)
amine](/img/structure/B13260364.png)

![3-(4-Chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-C]pyridine](/img/structure/B13260380.png)
![3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine](/img/structure/B13260383.png)
![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13260385.png)


